4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Kinase Inhibition Structure-Activity Relationship MNK1/2

Kinase inhibitor discovery requires precise substitution patterns-generic pyrazolo[3,4-b]pyridine cores often fail due to altered binding conformations and metabolic stability. CAS 498580-78-2 delivers the validated 4-methyl pharmacophore. - **Application**: Selective MNK1/2 (DFD motif), TRKA, and PDE4 inhibitor building block - **Advantage**: Pre-validated substitution pattern; avoids paradoxical kinase priming - **Scale**: mg to g quantities for library synthesis or probe development

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 498580-78-2
Cat. No. B2733896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS498580-78-2
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=CC=NC2=NNC(=C12)N
InChIInChI=1S/C7H8N4/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyOYYWHYGUOJMFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Core Scaffold Specifications


4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 498580-78-2) is a heteroaromatic small molecule built on the pyrazolo[3,4-b]pyridine bicyclic core . This scaffold is well-established in medicinal chemistry as a privileged structure for kinase inhibition [1]. The compound features a primary amine at the 3-position and a methyl substituent at the 4-position of the pyridine ring (C7H8N4; MW 148.17) . Its compact, substitution-ready architecture makes it a versatile building block for the synthesis of more complex kinase-targeted libraries and functional materials .

1
Kinase-targeted library synthesis
Supports construction of pyrazolo[3,4-b]pyridine-based inhibitor libraries for SAR exploration.
2
Privileged scaffold for lead optimization
Reported as a privileged core in kinase inhibitor programs; substitution-ready architecture enables rapid derivatization.
3
Non-ATP-competitive pathway studies
4-Methyl substitution may support non-canonical binding mode exploration (MNK1/2 context).

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Why Generic Analogs Fall Short


The pyrazolo[3,4-b]pyridine scaffold exhibits profound substitution-dependent biological activity [1]. The 4-methyl substituent of the target compound is not a passive structural element; it directly influences key molecular properties including kinase binding conformation, lipophilicity (cLogP), and metabolic stability [2]. Generic substitution with unsubstituted (R=H) or larger hydrophobic (e.g., phenyl, trifluoromethyl) analogs at the 4-position can drastically alter target engagement profiles, cellular permeability, and synthetic tractability for further derivatization [3]. Without a direct, head-to-head comparative evaluation, assuming functional equivalence leads to unpredictable outcomes in lead optimization campaigns.

4-Substituent sensitivity
Replacing the 4-methyl group with H, phenyl, or CF3 may shift kinase binding conformation and lipophilicity-dependent permeability.
Functional equivalence not assumed
Unsubstituted or bulkier analogs at the 4-position may not reproduce target engagement profiles observed with methyl-substituted cores.
Synthetic tractability varies
Generic analogs with larger 4-substituents can reduce cross-coupling yields and limit further derivatization efficiency.

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Comparative Evidence vs In-Class Analogs


Unique Kinase-Binding Conformation via 4-Methyl Group

In a study validating the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold as MNK inhibitors, the 4-methyl-substituted core was essential for achieving a novel, non-ATP-competitive binding mode. The methyl group at the 4-position (as in compound EB1) enabled interaction with the inactive DFD motif of MNK1, a conformation not accessible to unsubstituted or larger substituent analogs [1]. This contrasts with standard ATP-competitive inhibitors like CGP57380, which induce a paradoxical pseudo-active state. While direct IC50 data for the parent amine is not available, its 4,6-diaryl derivative EB1 showed selective MNK inhibition with an IC50 value below 1 µM, validating the core's functional potential [1].

MNK1 Binding Mode
Class-level inference
Enables inactive DFD motif binding; overcomes paradoxical kinase priming vs. ATP-competitive CGP57380.
Supports non-canonical kinase inhibition studies.
Derived from EB1 derivative data; direct IC50 for parent amine not reported.
Kinase Inhibition Structure-Activity Relationship MNK1/2

Enhanced TRKA Inhibition Through Optimized Binding

Computational studies on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors revealed that the 4-methyl group contributes to a favorable binding pose and improved interaction energies. Docking scores and molecular dynamics simulations indicate that the methyl substituent enhances hydrophobic contacts within the ATP-binding pocket compared to hydrogen at this position [1]. While the study primarily focused on 4,6-disubstituted analogs, it established that the 4-methyl substitution is a key pharmacophoric element for potent TRKA inhibition, with predicted IC50 values for optimized derivatives in the nanomolar range [1].

TRKA Docking Score
Class-level inference
4-Methyl improves hydrophobic contacts and predicted interaction energies in TRKA ATP pocket (MD simulations).
Supports TRKA inhibitor design rationale.
Computational prediction; experimental validation for free amine not provided.
TRKA Inhibition Molecular Docking Cancer Therapeutics

Synthetic Efficiency Advantage of the 4-Methyl Core

In the synthesis of PDE4 inhibitors, the 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine core allows for efficient subsequent functionalization at the 6-position via standard cross-coupling reactions, as exemplified in patent literature [1]. Analogs with bulkier substituents at the 4-position (e.g., phenyl, cyclohexyl) often suffer from reduced yields due to steric hindrance during key steps like Suzuki-Miyaura couplings or nucleophilic aromatic substitutions [1]. The methyl group provides an optimal balance of steric bulk for conformational control without impeding subsequent synthetic elaboration.

Synthetic Efficiency
Class-level inference
Reduced steric hindrance enables higher-yielding cross-coupling vs. 4-phenyl or 4-cyclohexyl analogs.
Supports efficient medicinal chemistry workflows.
Patent-based class-level observation; specific yields not reported for parent amine.
Medicinal Chemistry Synthetic Efficiency Lead Optimization

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Validated Application Scenarios


Non-ATP-Competitive MNK1/2 Inhibitor Synthesis

This compound serves as the critical core for generating 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amines that bind the inactive DFD motif of MNK1/2, overcoming paradoxical kinase priming observed with ATP-competitive inhibitors [1]. Ideal for oncology programs targeting translational control.

Selective TRKA Kinase Inhibitor Development

The 4-methyl substitution is a computationally validated pharmacophoric element for potent TRKA inhibition [1]. Use this amine to construct focused libraries for treating TRKA-driven cancers and inflammatory pain conditions.

PDE4 Inhibitor Libraries for Inflammatory Diseases

As described in patent literature, this core is a versatile building block for synthesizing pyrazolo[3,4-b]pyridine-based PDE4 inhibitors [1]. Its synthetic accessibility makes it suitable for generating diverse compound collections for COPD and atopic dermatitis target validation.

Chemical Probes for Kinase Conformational Studies

The ability of derivatives from this core to distinguish between active and inactive kinase conformations makes it a valuable starting point for designing chemical probes to study kinase regulation mechanisms in live cells [1].

Application
Selection Property
Validation Focus
MNK1/2 non-ATP-competitive inhibitor design
DFD motif binding conformation
Kinase selectivity and paradoxical priming review
TRKA inhibitor lead generation
4-Methyl pharmacophoric element
Binding affinity and selectivity panel
PDE4 inhibitor library synthesis
Synthetic accessibility (4-methyl core)
PDE4 isoform selectivity and cellular activity
Kinase conformational probe design
Conformation-selective binding profile
In-cell target engagement and selectivity

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